(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
Overview
Description
(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, also known as XMP, is a chiral pyrrolidine derivative that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. XMP is a highly selective and potent ligand for nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the central and peripheral nervous systems.
Scientific Research Applications
Pyrrolidine Derivatives in Medicinal and Industrial Applications
Pyrrolidines, including compounds like (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, play a significant role in medicinal chemistry and industrial applications. They demonstrate various biological effects, making them useful in medicine, and can also be applied in industries for purposes like dye and agrochemical production. The synthesis of pyrrolidines, such as through [3+2] cycloaddition reactions, is crucial in modern science due to their diverse applications (Żmigrodzka et al., 2022).
Ligands in Coordination Chemistry
Derivatives of pyridine, closely related to pyrrolidine derivatives, have been used as ligands in coordination chemistry for over 15 years. These compounds, including pyrrolidine variants, are vital in the synthesis of luminescent lanthanide compounds used in biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Optically Active Triamines
The synthesis of new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which includes compounds like (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, has been explored. These compounds are significant for their equilibrium behavior in solutions and complex formation with metals such as copper (CuII), which can have various applications in medicinal chemistry and material science (Bernauer et al., 1993).
Vasorelaxant Active Pyrrolidines
Pyrrolidines have been synthesized and characterized for their vasodilation bio-properties, demonstrating potential therapeutic applications. These compounds, including 3-(arylmethylidene)pyrrolidine-2,5-diones, show potency higher than some clinically applicable drugs, indicating their significance in pharmacological research (Shalaby et al., 2016).
Biomimetic Synthesis of Alkaloids
The biomimetic approach to synthesizing 2-(Acylmethylene)pyrrolidine derivatives mimics the natural biosynthetic pathways. This method provides direct access to a series of pyrrolidine alkaloids, which are crucial in various biological and pharmacological applications (Shih et al., 2015).
As Chiral Solvating Agents in NMR Analysis
(S)-2-(diphenylmethyl)pyrrolidine has been synthesized and assessed as a chiral solvating agent for NMR analysis of chiral compounds. Such applications are important in the field of analytical chemistry for determining the stereochemistry of molecules (Bailey et al., 1997).
Antioxidants and Contrast Agents in Medical Research
Pyrrolidine nitroxyl radicals, including derivatives of (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, have been developed as antioxidants and contrast agents. These compounds are significant in various biophysical and biomedical applications, such as in magnetic resonance spectroscopy and imaging (Kinoshita et al., 2009).
Applications in Supramolecular Chemistry
Pyridine-based ligands, closely related to pyrrolidine derivatives, have been synthesized for applications in supramolecular chemistry. These compounds have been used for constructing multi-functional molecular structures and materials (Schubert & Eschbaumer, 1999).
Anti-inflammatory Activities
Pyrrolidin-2-ones, similar to (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown potential as dual inhibitors of prostaglandin and leukotriene synthesis, with some possessing activities comparable to standard drugs (Ikuta et al., 1987).
properties
IUPAC Name |
2,6-dimethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-9-12-7-4-8-14-12/h3,5-6,12,14-15H,4,7-9H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCWUCKPEYNDNV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500061 | |
Record name | 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine | |
CAS RN |
70371-56-1 | |
Record name | 2,6-Dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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